Cas no 1968478-77-4 ((3-bromo-2,6-difluorophenyl)(phenyl)methanol)
(3-bromo-2,6-difluorophenyl)(phenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (3-bromo-2,6-difluorophenyl)(phenyl)methanol
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- Inchi: 1S/C13H9BrF2O/c14-9-6-7-10(15)11(12(9)16)13(17)8-4-2-1-3-5-8/h1-7,13,17H
- InChI Key: KZXNETCCIRQCLV-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1)(C1C(=CC=C(Br)C=1F)F)O
(3-bromo-2,6-difluorophenyl)(phenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB602775-25g |
(3-Bromo-2,6-difluorophenyl)(phenyl)methanol; . |
1968478-77-4 | 25g |
€184.30 | 2025-04-20 | ||
| abcr | AB602775-100g |
(3-Bromo-2,6-difluorophenyl)(phenyl)methanol; . |
1968478-77-4 | 100g |
€469.10 | 2025-04-20 |
(3-bromo-2,6-difluorophenyl)(phenyl)methanol Suppliers
(3-bromo-2,6-difluorophenyl)(phenyl)methanol Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on (3-bromo-2,6-difluorophenyl)(phenyl)methanol
Introduction to (3-bromo-2,6-difluorophenyl)(phenyl)methanol (CAS No. 1968478-77-4)
(3-bromo-2,6-difluorophenyl)(phenyl)methanol, identified by its CAS number 1968478-77-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its aromatic structure and the presence of both bromine and fluorine substituents, which contribute to its unique chemical properties and potential biological activities.
The molecular structure of (3-bromo-2,6-difluorophenyl)(phenyl)methanol consists of a benzyl alcohol moiety attached to a biphenyl ring system, where one of the phenyl rings is substituted with bromine atoms at the 3-position and fluorine atoms at the 2- and 6-positions. This specific arrangement of substituents imparts a high degree of electronic and steric complexity to the molecule, making it a promising candidate for further exploration in drug discovery and development.
In recent years, there has been a growing interest in the synthesis and characterization of halogenated aromatic compounds due to their diverse biological activities. The presence of bromine and fluorine atoms in (3-bromo-2,6-difluorophenyl)(phenyl)methanol suggests that it may exhibit properties such as enhanced binding affinity to biological targets, improved metabolic stability, and increased resistance to enzymatic degradation. These characteristics are particularly valuable in the design of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for various therapeutic targets. For instance, studies have shown that halogenated aromatic compounds can serve as effective scaffolds for designing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The specific substitution pattern in (3-bromo-2,6-difluorophenyl)(phenyl)methanol may facilitate interactions with key amino acid residues in protein targets, thereby modulating their activity.
The synthesis of (3-bromo-2,6-difluorophenyl)(phenyl)methanol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. The use of fluorinated intermediates has been particularly advantageous in achieving high yields and purity levels.
Electrochemical studies on this compound have also revealed interesting insights into its redox properties. The presence of electron-withdrawing fluorine atoms can influence the electron density distribution across the molecule, affecting its reactivity in electrochemical processes. Such findings are valuable for developing new synthetic strategies and understanding the mechanistic aspects of halogenated aromatic compounds.
The pharmacological evaluation of (3-bromo-2,6-difluorophenyl)(phenyl)methanol has been conducted using both in vitro and in vivo models. Preliminary results indicate that this compound exhibits promising bioactivity against certain disease-related targets. For example, it has shown inhibitory effects on specific enzymes involved in cancer cell proliferation. These findings underscore the potential of this molecule as a lead compound for further medicinal chemistry optimization.
The structural diversity offered by halogenated aromatic compounds like (3-bromo-2,6-difluorophenyl)(phenyl)methanol also makes them attractive for computational studies. Molecular modeling techniques have been utilized to predict binding modes and affinity profiles with various biological targets. These computational approaches complement experimental efforts by providing rapid screening platforms for identifying promising drug candidates.
In conclusion, (3-bromo-2,6-difluorophenyl)(phenyl)methanol (CAS No. 1968478-77-4) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset for drug discovery programs targeting various diseases. As research continues to uncover new applications for halogenated aromatic compounds, molecules like this one are poised to play a crucial role in the development of next-generation therapeutic agents.
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